molecular formula C15H14FN5O2 B2903627 1-(5-Fluoropyrimidin-2-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one CAS No. 2309552-81-4

1-(5-Fluoropyrimidin-2-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one

Cat. No.: B2903627
CAS No.: 2309552-81-4
M. Wt: 315.308
InChI Key: QUNXMTIZYNYEOJ-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrimidin-2-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one is a complex organic compound that features a fluoropyrimidine moiety, a pyridinylacetyl group, and a piperazinone ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one typically involves multi-step organic synthesis. The process may start with the preparation of the fluoropyrimidine and pyridinylacetyl intermediates, followed by their coupling with a piperazinone derivative. Common reaction conditions might include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyrimidin-2-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 1-(5-Fluoropyrimidin-2-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one might include other fluoropyrimidine derivatives, pyridinylacetyl compounds, and piperazinone-containing molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-(2-pyridin-3-ylacetyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2/c16-12-8-18-15(19-9-12)21-5-4-20(10-14(21)23)13(22)6-11-2-1-3-17-7-11/h1-3,7-9H,4-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNXMTIZYNYEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CC2=CN=CC=C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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